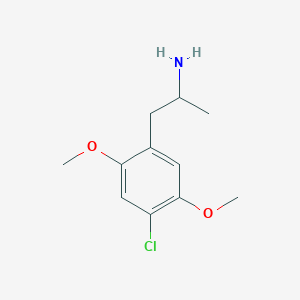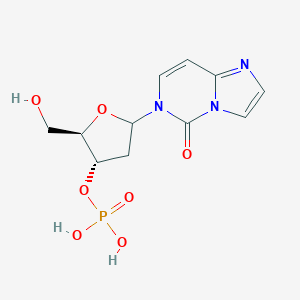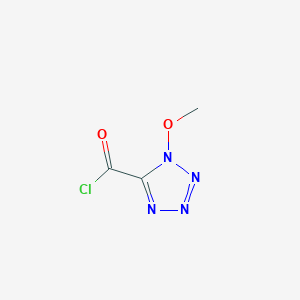
1-Methoxy-1H-tetrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1H-tetrazole-5-carbonyl chloride (MTCC) is a versatile chemical compound that has gained significant attention in the field of organic chemistry. MTCC is a colorless liquid that is used as a reagent in the synthesis of various organic compounds. It is a highly reactive compound that is widely used in the pharmaceutical industry for the synthesis of drugs and other biologically active molecules.
Applications De Recherche Scientifique
1-Methoxy-1H-tetrazole-5-carbonyl chloride has various scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride is also used in the preparation of peptide and protein derivatives. It is a versatile compound that can be used in a wide range of chemical reactions, including acylation, alkylation, and amidation.
Mécanisme D'action
1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. The reaction takes place at the carbonyl group of 1-Methoxy-1H-tetrazole-5-carbonyl chloride, resulting in the formation of an amide, ester, or thioester. The mechanism of action of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is similar to that of other acid chlorides.
Effets Biochimiques Et Physiologiques
1-Methoxy-1H-tetrazole-5-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins, nucleic acids, and lipids. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also undergo hydrolysis in the presence of water, resulting in the formation of toxic byproducts such as hydrogen chloride.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methoxy-1H-tetrazole-5-carbonyl chloride in lab experiments include its high reactivity, versatility, and ease of synthesis. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can be used in a wide range of chemical reactions, making it a valuable reagent in organic chemistry. However, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a highly reactive compound that requires careful handling and storage. It can also react with various biological molecules, making it unsuitable for certain applications.
Orientations Futures
There are several future directions for the research and development of 1-Methoxy-1H-tetrazole-5-carbonyl chloride. One area of research is the synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride derivatives with improved reactivity and selectivity. Another area of research is the application of 1-Methoxy-1H-tetrazole-5-carbonyl chloride in the synthesis of new drugs and other biologically active molecules. 1-Methoxy-1H-tetrazole-5-carbonyl chloride can also be used in the preparation of peptide and protein derivatives, which have various applications in the pharmaceutical industry. Overall, 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a promising compound that has the potential to be used in a wide range of scientific research applications.
Méthodes De Synthèse
1-Methoxy-1H-tetrazole-5-carbonyl chloride is synthesized by the reaction of 1-methoxy-1H-tetrazole-5-thiol with phosgene. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified by distillation or recrystallization. The synthesis of 1-Methoxy-1H-tetrazole-5-carbonyl chloride is a straightforward process that can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
115751-80-9 |
|---|---|
Nom du produit |
1-Methoxy-1H-tetrazole-5-carbonyl chloride |
Formule moléculaire |
C3H3ClN4O2 |
Poids moléculaire |
162.53 g/mol |
Nom IUPAC |
1-methoxytetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C3H3ClN4O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3 |
Clé InChI |
FJCZOYXVQDFIBJ-UHFFFAOYSA-N |
SMILES |
CON1C(=NN=N1)C(=O)Cl |
SMILES canonique |
CON1C(=NN=N1)C(=O)Cl |
Synonymes |
1H-Tetrazole-5-carbonyl chloride, 1-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



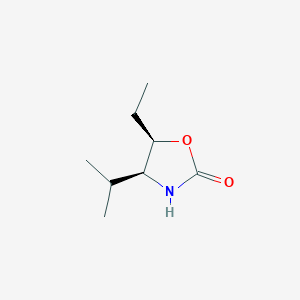
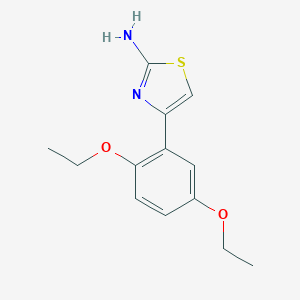
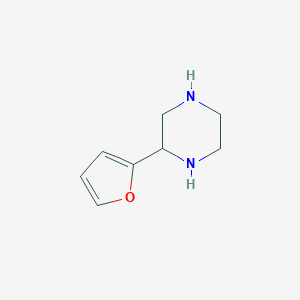
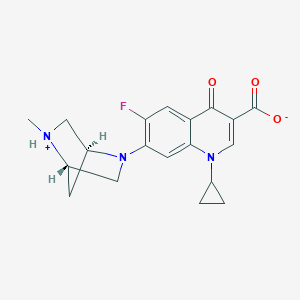
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)
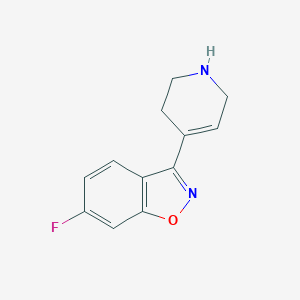

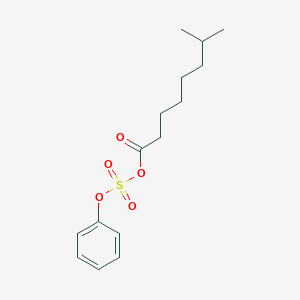
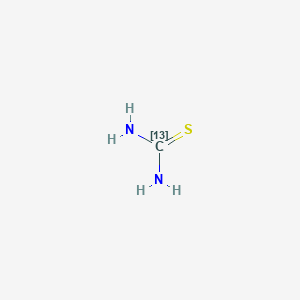
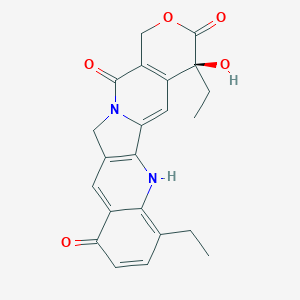
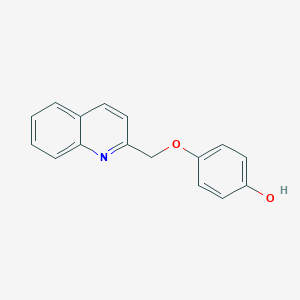
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
